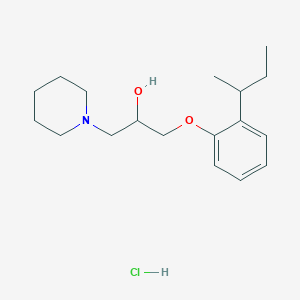
1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Sec-butyl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "SBP-2" and is synthesized using specific methods that ensure its purity and potency. The purpose of
Scientific Research Applications
1. Synthesis and Pharmacological Properties
- A chapter by Vardanyan (2018) discusses the synthesis methods, pharmacological properties, and uses of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol. This includes compounds like trihexyphenidyl, biperiden, and others, highlighting the broad range of applications these derivatives have in medicinal chemistry Vardanyan, R. (2018).
2. Antidepressant Activity
- Kumar et al. (2004) synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols and evaluated them for antidepressant activity. The study demonstrates the compound's relevance in developing antidepressant drugs, showing fluoxetine-like antireserpine and anorexigenic activity Kumar, S., Sharma, V., Srivastava, S., Bhandari, K., Shander, G., & Singh, H. (2004).
3. Pharmacological Testing of Piperidine Derivatives
- Bachmann and Jenkins (1951) prepared disubstituted piperidine hydrochlorides for pharmacological testing. This research emphasizes the methodological aspects of creating compounds with potential therapeutic benefits Bachmann, R., & Jenkins, G. L. (1951).
4. Structural Analysis
- Yokota, Uekusa, and Ohashi (1999) performed X-ray analysis on two crystal forms of a closely related compound, paroxetine hydrochloride, offering insights into the structural characteristics that could influence the compound's pharmacological properties Yokota, M., Uekusa, H., & Ohashi, Y. (1999).
5. Bioactive Phenolic Compounds
- Research by Yamali et al. (2016) on phenolic bis Mannich bases demonstrates the cytotoxic and enzyme inhibitory effects of these compounds, which could serve as lead molecules for anticancer drug development Yamali, C., Gul, H., Sakagami, H., & Supuran, C. (2016).
properties
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-3-15(2)17-9-5-6-10-18(17)21-14-16(20)13-19-11-7-4-8-12-19;/h5-6,9-10,15-16,20H,3-4,7-8,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSKIKNTBEOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2743370.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743373.png)

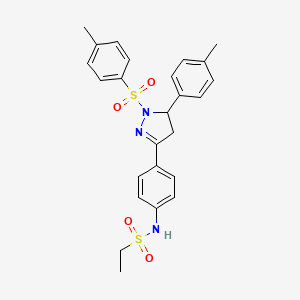
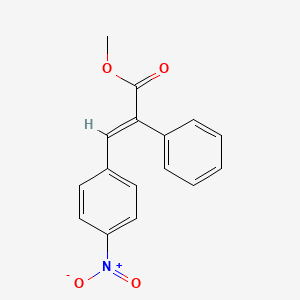
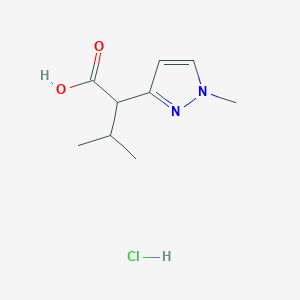
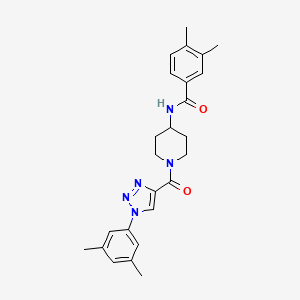
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2743387.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2743389.png)


![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)
![3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzenesulfonamide](/img/structure/B2743393.png)